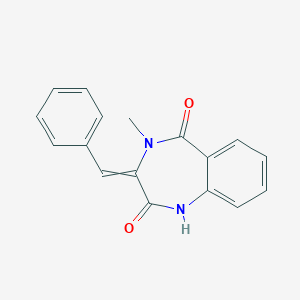

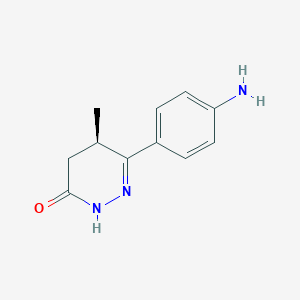

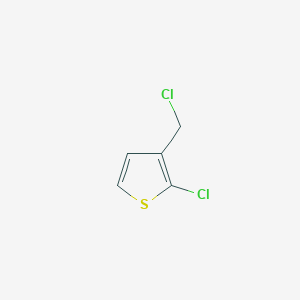

1H-1,4-苯并二氮杂卓-2,5-二酮,3-亚苄基-3,4-二氢-4-甲基-

描述

Dehydrocyclopeptine (DCP) is a cyclic peptide consisting of two amino acids, cysteine and glycine, connected by a disulfide bridge. It has been used in scientific research for over two decades and has been studied for its potential therapeutic applications.

科学研究应用

GABA 调节剂

该化合物作为一种 GABA 调节剂 . 它影响γ-氨基丁酸受体-离子通道复合物,该复合物至少有三个变构位点,调节剂在此作用 . 这包括一个位点,苯并二氮杂卓通过增加γ-氨基丁酸激活的氯离子通道的开放频率而在此作用 .

抗惊厥药

该化合物被发现具有 抗惊厥药 特性 . 这意味着它可用于治疗癫痫发作,癫痫发作通常是由大脑中过度和异常的神经细胞活动引起的 .

抗焦虑药

它也具有 抗焦虑药 效应 . 这使得它在治疗焦虑症方面具有潜在的用途,焦虑症的特征是担忧、焦虑或恐惧感,这些感觉强烈到足以干扰一个人的日常生活活动 .

镇静剂和催眠剂

该化合物具有 镇静剂和催眠剂 特性 . 这意味着它可以诱导睡眠并产生镇定作用,这在治疗失眠等疾病时可能是有益的 .

蛋白质合成抑制剂

作用机制

Target of Action

The primary target of Dehydrocyclopeptine is the gamma-aminobutyric acid (GABA) receptor-ionophore complex . This compound acts as a GABA modulator , affecting the function of GABA-A receptors . GABA-A receptors are key components of the inhibitory signaling in the brain, and their modulation can have significant effects on neuronal activity.

Mode of Action

Dehydrocyclopeptine interacts with the GABA-A receptors at allosteric sites . Allosteric sites are locations on the receptor that are separate from the primary active site, and their modulation can alter the receptor’s response to its primary ligand. In the case of GABA-A receptors, Dehydrocyclopeptine increases the opening frequency of GABA-activated chloride channels . This leads to an increase in the inhibitory effect of GABA, resulting in decreased neuronal excitability.

Biochemical Pathways

The modulation of GABA-A receptors by Dehydrocyclopeptine affects the GABAergic signaling pathway. This pathway is primarily responsible for inhibitory neurotransmission in the brain. By increasing the opening frequency of GABA-activated chloride channels, Dehydrocyclopeptine enhances the inhibitory effect of GABA. This can lead to a decrease in neuronal excitability, which may have various downstream effects depending on the specific neural circuits involved .

Pharmacokinetics

The metabolism of benzodiazepines typically involves hepatic oxidation and glucuronidation, and the metabolites are usually excreted in the urine .

Result of Action

The primary result of Dehydrocyclopeptine’s action is the enhancement of GABAergic inhibitory neurotransmission. This can lead to a decrease in neuronal excitability, which may have therapeutic effects in conditions characterized by excessive neuronal activity, such as seizures and anxiety disorders . Additionally, Dehydrocyclopeptine has been found to inhibit protein synthesis in cancer cells, inducing apoptosis and effectively inhibiting tumor growth .

生化分析

Biochemical Properties

The biochemical properties of 1H-1,4-Benzodiazepine-2,5-dione, 3-benzylidene-3,4-dihydro-4-methyl- are largely defined by its interactions with various biomolecules. It has been found to interact with gamma-aminobutyric acid (GABA) receptors, acting as a modulator . This interaction can influence the opening frequency of GABA-activated chloride channels, which can have significant effects on biochemical reactions .

Cellular Effects

In terms of cellular effects, 1H-1,4-Benzodiazepine-2,5-dione, 3-benzylidene-3,4-dihydro-4-methyl- has been shown to have potent anticancer activity . It can inhibit the growth of cancer cells by blocking the formation of polysomes, thereby inhibiting protein synthesis within the cell . This can lead to the activation of apoptosis, or programmed cell death .

Molecular Mechanism

The molecular mechanism of action of 1H-1,4-Benzodiazepine-2,5-dione, 3-benzylidene-3,4-dihydro-4-methyl- involves its binding interactions with biomolecules and its effects on gene expression. It has been found to effectively inhibit the expression of the oncogene c-Myc, without affecting its transcription . This suggests that it exerts its effects at the level of translation, further supporting its role as a protein synthesis inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-1,4-Benzodiazepine-2,5-dione, 3-benzylidene-3,4-dihydro-4-methyl- have been observed to change over time. It has been shown to effectively inhibit tumor growth in NCI-H522 lung cancer xenograft models .

属性

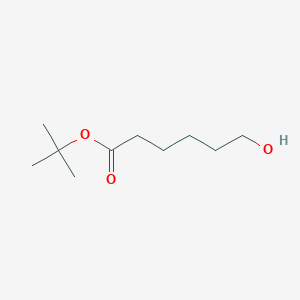

IUPAC Name |

3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-11H,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVKHLSOIIPVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953851 | |

| Record name | 3-Benzylidene-2-hydroxy-4-methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31965-37-4 | |

| Record name | Dehydrocyclopeptine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31965-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrocyclopepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031965374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzylidene-2-hydroxy-4-methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological origin of Dehydrocyclopeptine and what other related compounds are produced by the same organism?

A1: Dehydrocyclopeptine is a benzodiazepine alkaloid produced by certain fungal species, notably Penicillium cyclopium. This fungus produces a series of related benzodiazepines and quinoline alkaloids, including cyclopeptine, cyclopenin, cyclopenol, viridicatin, and viridicatol. These compounds are thought to share a common biosynthetic pathway. [, ]

Q2: How is Dehydrocyclopeptine biosynthesized?

A2: Research suggests that Dehydrocyclopeptine biosynthesis begins with the amino acids phenylalanine and anthranilic acid. These precursors, along with a methyl group from methionine, likely form an enzyme-bound intermediate. This intermediate undergoes cyclization to form cyclopeptine. Cyclopeptine is then converted to Dehydrocyclopeptine by the enzyme cyclopeptine dehydrogenase in a reaction requiring NAD+ as a cofactor. [, ]

Q3: What is the structural relationship between Dehydrocyclopeptine and Cyclopeptine?

A3: Dehydrocyclopeptine is the 3,10-trans-dehydro derivative of cyclopeptine. This means that Dehydrocyclopeptine possesses a double bond between the 3 and 10 positions of the benzodiazepine ring system, while cyclopeptine has a single bond at that position. []

Q4: What is the first reported NMR data for Dehydrocyclopeptine?

A4: The first full 1H and 13C NMR assignments for Dehydrocyclopeptine were reported in 2018 by Abdelhadi et al. during their investigation of bioactive alkaloids from the marine-derived fungus Penicillium aurantiogriseum AUMC 9759. []

Q5: Has Dehydrocyclopeptine been investigated for any specific biological activities?

A5: While Dehydrocyclopeptine itself has not been extensively studied for its biological activity, it is a known intermediate in the biosynthesis of cyclopenin and cyclopenol. Cyclopenin, in particular, has been shown to exhibit potent influenza neuraminidase inhibition activity. [, ]

Q6: Are there any synthetic routes to produce Dehydrocyclopeptine?

A6: While Dehydrocyclopeptine is naturally produced, a new synthesis of 1,4-benzodiazepine-2,5-diones, including a key intermediate for Dehydrocyclopeptine synthesis, has been achieved using dry HCl gas in DMF. [] This synthetic route could potentially provide access to Dehydrocyclopeptine and facilitate further investigation of its properties.

Q7: What analytical techniques are commonly employed to identify and characterize Dehydrocyclopeptine?

A7: Dehydrocyclopeptine can be identified and characterized using a combination of techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information based on the magnetic properties of atomic nuclei. [, ]

- High-resolution electrospray ionization mass spectrometry (HRESIMS): Determines the mass-to-charge ratio of ions with high accuracy, enabling the determination of the molecular formula. []

- Gas Chromatography-Mass Spectrometry (GC-MS): Separates and identifies volatile compounds based on their retention time and mass spectra. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

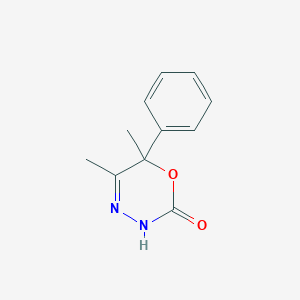

![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)